1-(2-Chloroethyl)-3-cyclohexylurea
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea involves chemical reactions that lead to the formation of this compound. Details on the specific synthesis process are not directly available, but typically, such compounds are synthesized through the reaction of cyclohexylamine with 2-chloroethyl isocyanate or similar precursors under controlled conditions.
Molecular Structure Analysis
The three-dimensional structure of 1-(2-Chloroethyl)-3-cyclohexylurea (MeCCNU) has been determined by single-crystal x-ray diffraction. It crystallizes in the monoclinic space group, with the cyclohexyl ring adopting a chair conformation. The plane of the nitrosourea moiety is twisted approximately 90 degrees from the cyclohexyl ring, indicating significant asymmetry in the carbon-nitrogen bonds of the urea group (H. Smith, A. Camerman, & N. Camerman, 1978).
Chemical Reactions and Properties
The chemical degradation of 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea under physiological conditions results in several degradation products, including 2-chloroethanol, acetaldehyde, and vinyl chloride. This indicates a complex degradation pathway that involves the release of a 2-chloroethyl alkylating intermediate, suggesting a mechanism not solely based on the loss of the chloro group as chloride ion (D. J. Reed, H. E. May, R. Boose, K. Gregory, & M. Beilstein, 1975).
Scientific Research Applications
Pharmacokinetics and Biotransformation : CCNU is lipid-soluble and rapidly degrades in plasma. It's primarily excreted by the kidneys, with significant biliary secretion and reabsorption from the gastrointestinal tract. It shows different degradation and excretion patterns in various animal models, including mice, rats, dogs, and monkeys (Oliverio et al., 1970).
Clinical Tolerance and Effectiveness in Cancer Treatment : Clinical studies have explored CCNU's tolerance in patients with advanced cancer, noting its effectiveness against certain cancers, including bronchogenic carcinoma and malignant lymphoma, and its dose-limiting toxicity (Hansen et al., 1971).
Molecular Structure and Properties : Research on the molecular structure of CCNU variants has provided insights into their three-dimensional conformations and molecular interactions (Smith et al., 1978).
Chemical Degradation and Alkylating Properties : Studies have demonstrated the formation of various degradation products from CCNU, including 2-chloroethanol, suggesting a mode of degradation that involves alkylating intermediates (Reed et al., 1975).
Binding to Cellular Components : CCNU has been shown to bind extensively to cellular proteins, particularly to the proteins of cell nuclei. This interaction plays a crucial role in its mechanism of action (Woolley et al., 1976).
Interaction with Nucleic Acids and Proteins : The drug exhibits dual capacity, modifying cellular proteins via carbamoylation and nucleic acids via alkylation. This dual interaction is significant for its carcinostatic activity (Cheng et al., 1972).
Potential Modified Compounds for Reduced Toxicity : Research into structurally related compounds, like 3-(Tetraacetyl glucopyranos-2-yl)-1-(2-chloroethyl)-1-nitrosourea, has shown potential for maintaining antitumor activity with reduced bone marrow toxicity (Schein et al., 1973).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160887 | |
Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-cyclohexylurea | |
CAS RN |
13908-11-7 | |
Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13908-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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